
1-Bromo-3,5-difluorobenzene-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,5-difluorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for drug development and other research applications .
Métodos De Preparación
The synthesis of 1-Bromo-3,5-difluorobenzene-d3 typically involves the following steps:
Diazotization: 3,5-Difluoroaniline is converted into its diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with hydrogen bromide (HBr) in the presence of copper(I) bromide (CuBr) to yield 1-Bromo-3,5-difluorobenzene
Industrial production methods for this compound are similar but often involve optimization for higher yields and purity. These methods may include additional purification steps and the use of more efficient catalysts .
Análisis De Reacciones Químicas
1-Bromo-3,5-difluorobenzene-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form difluorobenzene derivatives.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Aplicaciones Científicas De Investigación
1-Bromo-3,5-difluorobenzene-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals, particularly in studying the pharmacokinetics and metabolic stability of drug candidates.
Industry: The compound is used in the production of liquid crystals and other advanced materials
Mecanismo De Acción
The mechanism by which 1-Bromo-3,5-difluorobenzene-d3 exerts its effects is primarily through its interactions with various molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparación Con Compuestos Similares
1-Bromo-3,5-difluorobenzene-d3 can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: This compound has a different substitution pattern, which can lead to different chemical reactivity and applications.
1-Bromo-3,4-difluorobenzene: Similar to this compound but with different positions of the fluorine atoms, affecting its chemical properties.
1-Bromo-2,3-difluorobenzene: Another isomer with distinct reactivity and uses in organic synthesis
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which provide unique advantages in research applications .
Propiedades
Fórmula molecular |
C6H3BrF2 |
|---|---|
Peso molecular |
196.01 g/mol |
Nombre IUPAC |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Clave InChI |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1F)[2H])Br)[2H])F |
SMILES canónico |
C1=C(C=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



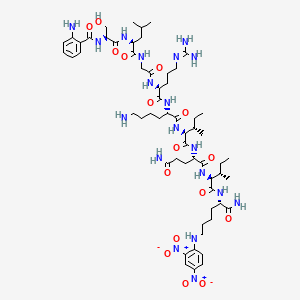
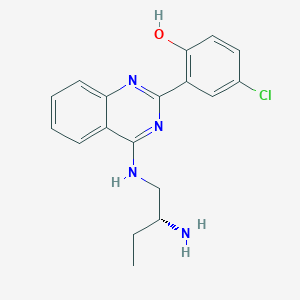

![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
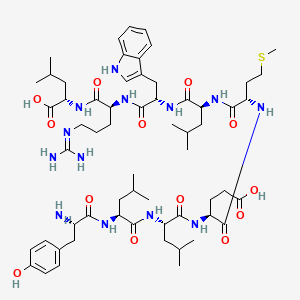
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)

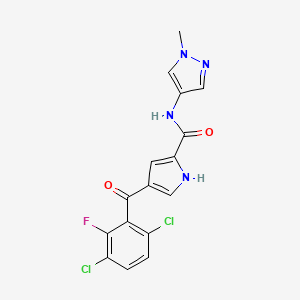
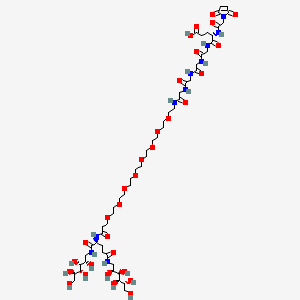
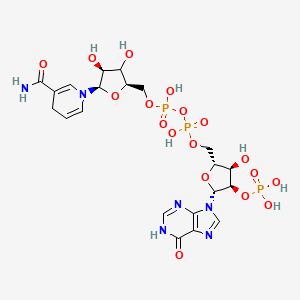
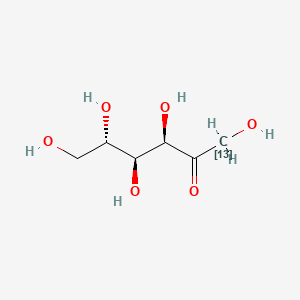
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
